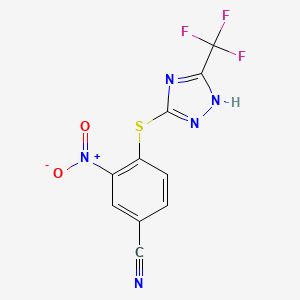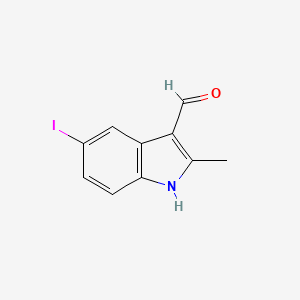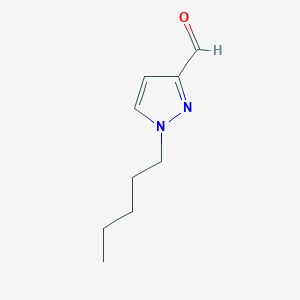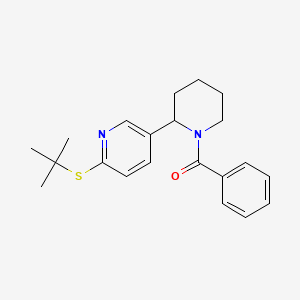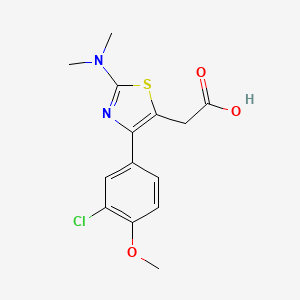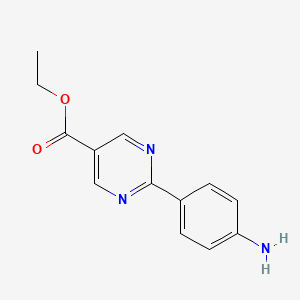
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de aminoácidos protegidos con terc-butoxicarbonilo. Este compuesto se caracteriza por su grupo protector terc-butoxicarbonilo (Boc), que se utiliza comúnmente en la síntesis orgánica para proteger las aminas de reacciones no deseadas durante los procesos químicos .
Métodos De Preparación
La síntesis del 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo normalmente implica varios pasos. Un método común incluye la protección del grupo amino utilizando dicarbonato de di-terc-butilo en presencia de una base como hidróxido de sodio o 4-dimetilaminopiridina (DMAP) en acetonitrilo . Las condiciones de reacción a menudo implican calentar la mezcla para facilitar la formación de la amina protegida con Boc. Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, lo que garantiza un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético para la desprotección y diversas bases y disolventes dependiendo de la reacción deseada . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Sirve como precursor en la síntesis de compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción del 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo implica la protección del grupo amino por el grupo Boc. Esta protección evita reacciones no deseadas durante la síntesis, lo que permite que se produzcan reacciones selectivas en otros grupos funcionales. El grupo Boc se puede eliminar en condiciones ácidas, revelando la amina libre para reacciones posteriores .
Comparación Con Compuestos Similares
Los compuestos similares al 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo incluyen:
- terc-butil 3-oxoazetidina-1-carboxilato
- terc-butil 4-formilbencilcarbamato
- terc-butil 4-hidroxi-3-metoxibencilcarbamato .
Estos compuestos también presentan el grupo protector Boc, pero difieren en sus estructuras centrales y aplicaciones específicas. La singularidad del 2-(2-((terc-butoxicarbonil)(isopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo radica en su estructura específica, que lo hace adecuado para rutas sintéticas particulares y aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C22H35N3O4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H35N3O4/c1-15(2)25(20(27)29-22(6,7)8)18-16(11-9-13-23-18)17-12-10-14-24(17)19(26)28-21(3,4)5/h9,11,13,15,17H,10,12,14H2,1-8H3 |
Clave InChI |
RILUQSMIDVWCKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



